

Preparation and Application of Sodium D-Tartrate Buffer in Molecular Biology

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Compound of Interest

Compound Name: Sodium D-tartrate

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sodium D-tartrate buffer is a versatile and effective buffer system for various applications in molecular biology, particularly in protein crystallography and enzyme kinetics. Its utility stems from its favorable pKa values, providing stable pH control in the acidic to neutral range. This document provides detailed protocols for the preparation of **Sodium D-tartrate** buffer across a range of pH values and its specific applications in protein crystallization and enzyme assays.

Introduction

The selection of an appropriate buffer is a critical determinant for the success of many molecular biology experiments. An ideal buffer maintains a constant pH, is inert to the biological molecules under investigation, and does not interfere with the experimental outcome.^[1]

Sodium D-tartrate, the disodium salt of D-tartaric acid, is a "Good's" buffer component that offers excellent buffering capacity between pH 3.0 and 5.0.^[2] This makes it particularly suitable for studies of proteins and enzymes that are stable and active in acidic environments. This application note details the preparation of **Sodium D-tartrate** buffer and provides protocols for its use in protein crystallography and enzyme kinetics.

Data Presentation

Buffer Preparation Tables

The preparation of **Sodium D-tartrate** buffer involves the combination of a weak acid (D-tartaric acid) and its conjugate base (**Disodium D-tartrate**). The desired pH can be achieved by varying the ratio of these two components. The following tables provide the necessary volumes of stock solutions to prepare 100 mL of 0.1 M **Sodium D-tartrate** buffer at various pH values.

Table 1: Stock Solutions

Component	Molar Mass (g/mol)	Concentration (M)	Preparation (for 1 L)
D-Tartaric Acid	150.09	0.1	Dissolve 15.01 g in 1 L of deionized water.
Disodium D-Tartrate Dihydrate	230.08	0.1	Dissolve 23.01 g in 1 L of deionized water.

Table 2: Preparation of 0.1 M **Sodium D-Tartrate** Buffer (100 mL)

Desired pH	Volume of 0.1 M D-Tartaric Acid (mL)	Volume of 0.1 M Disodium D-Tartrate (mL)
3.2	85.0	15.0
3.4	77.5	22.5
3.6	68.5	31.5
3.8	59.0	41.0
4.0	49.0	51.0
4.2	39.0	61.0
4.4	29.5	70.5
4.6	21.0	79.0
4.8	14.5	85.5
5.0	9.5	90.5

Note: The final pH should be verified with a calibrated pH meter and adjusted with small additions of the acidic or basic stock solution as needed.

Experimental Protocols

Protocol 1: Preparation of Sodium D-Tartrate Buffer for Protein Crystallography

Sodium tartrate has been successfully used as a component in crystallization screens for determining the three-dimensional structure of proteins.^[3] It can act as a precipitant or a buffer component to stabilize the protein and facilitate crystal growth.

Materials:

- D-Tartaric Acid
- Disodium D-Tartrate Dihydrate
- Deionized water

- Magnetic stirrer and stir bar
- pH meter
- Sterile filtration unit (0.22 μm)

Procedure:

- **Prepare Stock Solutions:** Prepare 0.1 M stock solutions of D-Tartaric Acid and **Disodium D-Tartrate** Dihydrate as described in Table 1.
- **Buffer Preparation:** To prepare 100 mL of 0.1 M **Sodium D-tartrate** buffer at the desired pH, mix the volumes of the stock solutions as indicated in Table 2. For example, to prepare a buffer at pH 4.2, mix 39.0 mL of 0.1 M D-Tartaric Acid with 61.0 mL of 0.1 M **Disodium D-Tartrate**.
- **pH Verification and Adjustment:** Verify the pH of the buffer solution using a calibrated pH meter. Adjust the pH if necessary by adding small increments of the 0.1 M D-Tartaric Acid or 0.1 M **Disodium D-Tartrate** solution.
- **Sterilization:** Filter the buffer solution through a 0.22 μm sterile filter to remove any particulates that could interfere with crystal formation.
- **Storage:** Store the buffer at 4°C. For long-term storage, aliquots can be stored at -20°C.

Application in Crystallization Screening: The prepared **Sodium D-tartrate** buffer can be used as a component in setting up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods. It can be combined with various precipitants (e.g., polyethylene glycols, salts) to explore a wide range of crystallization conditions.

Protocol 2: Application of Sodium D-Tartrate in Enzyme Assays

While not always the primary buffer, sodium tartrate can be a crucial component in certain enzyme assays, for instance, in the colorimetric detection of reaction products.^[4] It can also be used as the main buffer system for enzymes that are active in the acidic pH range.

Materials:

- **Sodium D-Tartrate** buffer at the desired pH (prepared as in Protocol 1)
- Enzyme and substrate
- Spectrophotometer
- Thermostatted cuvette holder

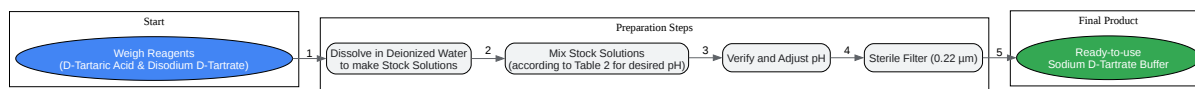
Procedure:

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing the **Sodium D-Tartrate** buffer at the desired pH and concentration, the substrate, and any necessary cofactors.
- **Temperature Equilibration:** Incubate the reaction mixture in a thermostatted cuvette holder at the optimal temperature for the enzyme activity.
- **Initiate the Reaction:** Add the enzyme to the reaction mixture to initiate the reaction.
- **Monitor the Reaction:** Monitor the progress of the reaction by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.^[5]
- **Data Analysis:** Calculate the enzyme activity based on the rate of product formation or substrate consumption.

Example Application: Lipase Activity Assay A buffer containing tartrate has been used in a kinetic assay for lipase activity.^[6] The tartrate in the buffer system helps to maintain the pH and create an optimal environment for the enzymatic reaction.

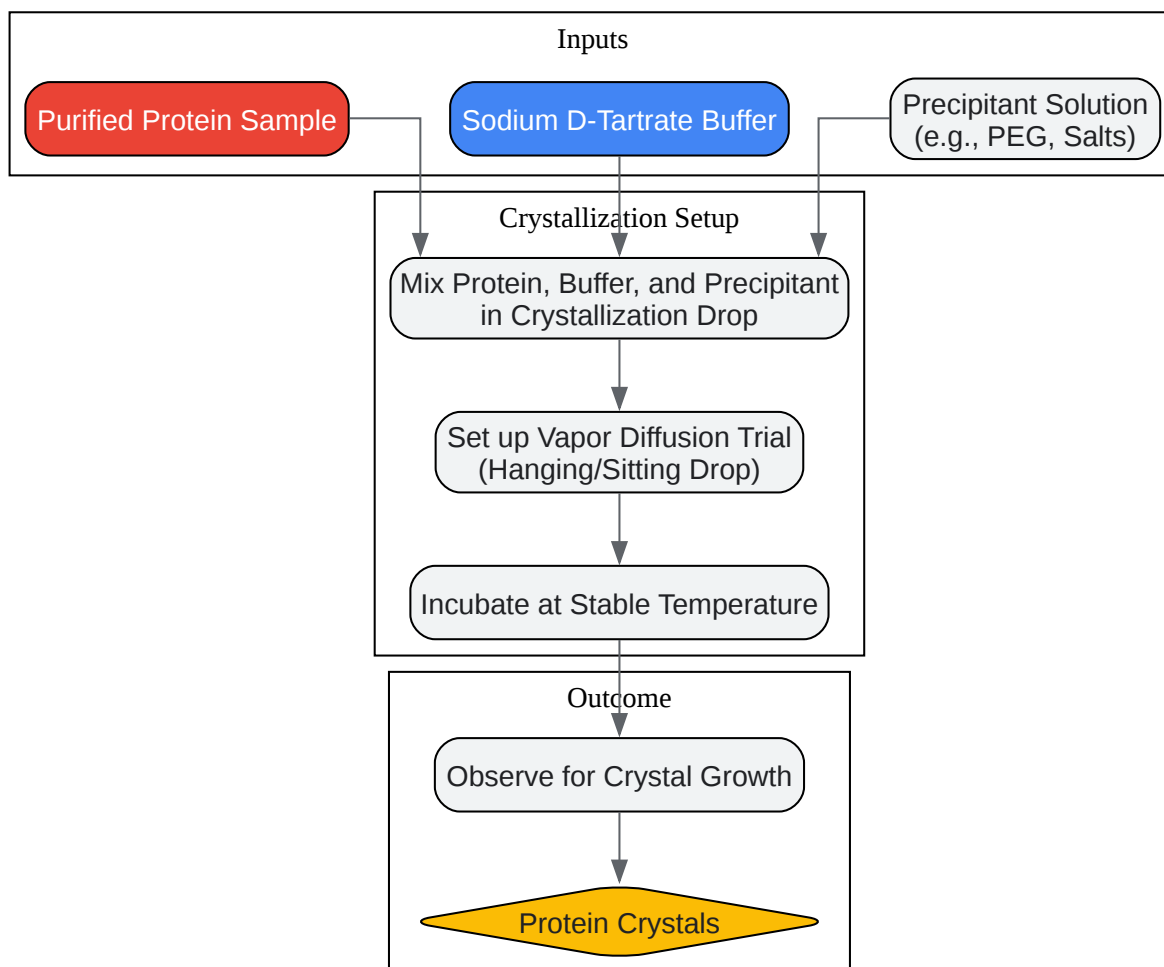
Mandatory Visualization

Below are diagrams illustrating the experimental workflows described in this document.



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Caption: Workflow for the preparation of **Sodium D-tartrate** buffer.



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Caption: Workflow for protein crystallization using **Sodium D-tartrate** buffer.

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